An In-depth Technical Guide to Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
An In-depth Technical Guide to Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate, a non-canonical amino acid ester incorporating a tetrahydrothiopyran moiety. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and strategically employ this compound in their research endeavors.
Introduction and Strategic Significance
Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate is a synthetic α-amino acid derivative. Its structure is notable for the presence of a saturated, sulfur-containing heterocyclic ring—the tetrahydrothiopyran group—attached at the α-carbon. This structural feature distinguishes it from naturally occurring amino acids and positions it as a valuable building block in medicinal chemistry and drug design.
The incorporation of conformationally restricted moieties, such as the tetrahydrothiopyran ring, is a well-established strategy in peptidomimetic drug design.[1] Such modifications can impart desirable properties to peptide-based drug candidates, including enhanced metabolic stability, improved receptor binding affinity, and controlled conformational preferences.[1] The sulfur atom in the ring can also participate in unique non-covalent interactions and may influence the compound's pharmacokinetic profile.
Proposed Synthesis and Mechanistic Rationale
The proposed synthesis begins with the commercially available or readily synthesized Tetrahydro-2H-thiopyran-4-carboxaldehyde.[7] The overall workflow involves three key transformations: imine formation, nucleophilic addition of cyanide to form an α-aminonitrile, and subsequent hydrolysis and esterification to yield the target compound.
Proposed Synthetic Workflow
Caption: Proposed two-part synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Part 1: Synthesis of α-Amino-2-(4-tetrahydrothiopyranyl)acetonitrile
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Reaction Setup: To a solution of Tetrahydro-2H-thiopyran-4-carboxaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 30 minutes.
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Cyanide Addition: Add sodium cyanide (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature is maintained below 30°C.
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Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude α-aminonitrile.
Part 2: Hydrolysis and Esterification
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Nitrile Hydrolysis: Suspend the crude α-aminonitrile in 6M hydrochloric acid and heat the mixture to reflux (approximately 100-110°C) for 6-12 hours.[6]
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Isolation of Amino Acid: After cooling, the aqueous solution can be washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities. The aqueous layer is then concentrated under reduced pressure to yield the crude amino acid hydrochloride salt.
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Esterification: Suspend the crude amino acid hydrochloride in methanol and cool to 0°C. Add thionyl chloride (SOCl₂) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
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Final Isolation and Purification: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate.
Physicochemical Properties and Characterization
The following table summarizes the key physicochemical properties of the target compound.
| Property | Value |
| CAS Number | 1134603-63-6 |
| Molecular Formula | C₈H₁₅NO₂S |
| Molecular Weight | 189.28 g/mol |
| Appearance | Expected to be an oil or a low-melting solid |
| Storage Conditions | Store in a cool, dry place, sealed from moisture. 2-8°C is recommended.[8] |
Analytical Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure, showing characteristic peaks for the methyl ester, the α-proton, and the protons of the tetrahydrothiopyran ring.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
Potential Applications in Research and Drug Discovery
The unique structural features of Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate make it a compelling building block for several applications in drug discovery.
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Peptidomimetics: As a conformationally restricted amino acid, it can be incorporated into peptide sequences to enhance stability against enzymatic degradation and to lock the peptide into a bioactive conformation.[1]
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Scaffold for Novel Heterocycles: The amino and ester functionalities provide reactive handles for further chemical modifications, allowing it to serve as a starting point for the synthesis of more complex heterocyclic scaffolds.
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Fragment-Based Drug Discovery (FBDD): The tetrahydrothiopyran moiety can be explored as a fragment that interacts with specific pockets in protein targets.
Caption: Logical relationship between structural features and applications.
Safety and Handling
As with any research chemical, proper safety precautions should be observed. Based on data for structurally related compounds, the following should be considered:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
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Toxicity: While specific toxicity data is unavailable, related amino acid derivatives and organosulfur compounds may cause irritation upon contact. Assume the compound is harmful if swallowed.[8]
Conclusion
Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate represents a valuable, non-canonical amino acid building block with significant potential in medicinal chemistry. Its synthesis, while not explicitly documented, can be reliably achieved through established methods like the Strecker synthesis. The incorporation of the tetrahydrothiopyran ring offers a strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics and other small molecule drug candidates. This guide provides a solid foundation for researchers to synthesize, characterize, and strategically implement this compound in their drug discovery programs.
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